molecular formula C17H11BrClFN2O2 B11257439 N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11257439
M. Wt: 409.6 g/mol
InChI Key: BWUGWQCHLAIDOX-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The bromine, fluorine, chlorine, and methyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions could target the oxazole ring or the substituents.

    Substitution: Halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

“N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or modulating their activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modulating gene expression: Through interactions with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11BrClFN2O2

Molecular Weight

409.6 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H11BrClFN2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)19)17(23)21-14-7-6-10(18)8-13(14)20/h2-8H,1H3,(H,21,23)

InChI Key

BWUGWQCHLAIDOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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